molecular formula C18H21N3O2 B5455560 N-(3-methoxyphenyl)-4-phenylpiperazine-1-carboxamide

N-(3-methoxyphenyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B5455560
M. Wt: 311.4 g/mol
InChI Key: LVCGLAKBTZIFOC-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-phenylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-phenylpiperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods may include the use of parallel solid-phase synthesis and photocatalytic synthesis . The choice of method depends on the desired yield, purity, and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-phenylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3-methoxyphenyl)-4-phenylpiperazine-1-carboxylic acid, while reduction may produce N-(3-methoxyphenyl)-4-phenylpiperazine.

Scientific Research Applications

N-(3-methoxyphenyl)-4-phenylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxyphenyl)-4-phenylpiperazine-1-carboxamide is unique due to its specific combination of a piperazine ring with methoxyphenyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-9-5-6-15(14-17)19-18(22)21-12-10-20(11-13-21)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCGLAKBTZIFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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